molecular formula C7H8N2 B026616 4-Ethenylpyridin-2-amine CAS No. 102000-55-5

4-Ethenylpyridin-2-amine

Cat. No.: B026616
CAS No.: 102000-55-5
M. Wt: 120.15 g/mol
InChI Key: BAZWHTBQKJXGBY-UHFFFAOYSA-N
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Description

4-Ethenylpyridin-2-amine is a chemical compound with the molecular formula C7H8N2. It is known for its unique structure, which includes a pyridine ring substituted with an ethenyl group at the fourth position and an amino group at the second position. This compound has garnered attention in various scientific fields due to its versatile applications and interesting chemical properties.

Scientific Research Applications

4-Ethenylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, particularly in the modulation of ion channels.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

Safety data sheets suggest that exposure to “4-Ethenylpyridin-2-amine” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions of “4-Ethenylpyridin-2-amine” and similar compounds could involve their use in therapeutic peptides , advancements in technology , and potential uses in neuralink technology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylpyridin-2-amine typically involves the reaction of 2-aminopyridine with acetylene or its derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where 2-aminopyridine is reacted with vinyl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 4-ethylpyridin-2-amine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Ethenylpyridin-2-amine involves its interaction with specific molecular targets. One notable target is the voltage-dependent potassium channels, where the compound acts as a blocker, affecting the flow of potassium ions across cell membranes. This modulation of ion channels can influence various physiological processes and has potential therapeutic implications.

Comparison with Similar Compounds

    4-Vinylpyridine: Similar structure but lacks the amino group.

    2-Aminopyridine: Lacks the ethenyl group but shares the amino substitution on the pyridine ring.

    4-Ethylpyridin-2-amine: Similar structure with an ethyl group instead of an ethenyl group.

Uniqueness: 4-Ethenylpyridin-2-amine is unique due to the presence of both the ethenyl and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-ethenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWHTBQKJXGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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